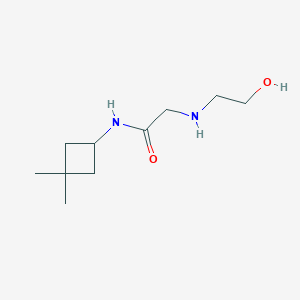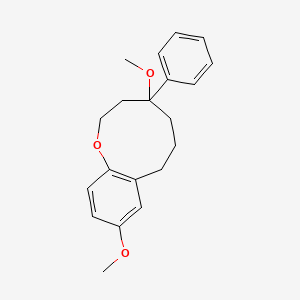
Diammonium scandium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium scandium pentanitrate is a chemical compound with the molecular formula (NH₄)₂Sc(NO₃)₅ It is composed of scandium, a rare earth metal, combined with ammonium and nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium scandium pentanitrate can be synthesized through the reaction of scandium nitrate with ammonium nitrate in an aqueous solution. The reaction typically involves dissolving scandium nitrate in water, followed by the gradual addition of ammonium nitrate. The mixture is then stirred and heated to promote the formation of the desired compound. The resulting solution is cooled, and the product is crystallized out .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. The crystallized compound is then filtered, washed, and dried for further use .
Chemical Reactions Analysis
Types of Reactions: Diammonium scandium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of scandium oxide and nitrogen oxides.
Reduction: Reduction reactions can convert the nitrate ions to nitrogen gas or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are often used.
Substitution: Reagents such as hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃) and nitrogen oxides (NO, NO₂).
Reduction: Scandium metal and nitrogen gas (N₂).
Substitution: Scandium chloride (ScCl₃) or scandium sulfate (Sc₂(SO₄)₃).
Scientific Research Applications
Diammonium scandium pentanitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other scandium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the role of scandium in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Mechanism of Action
The mechanism of action of diammonium scandium pentanitrate involves its interaction with molecular targets and pathways in various applications. In catalytic reactions, scandium ions act as Lewis acids, facilitating the formation of reaction intermediates and promoting the desired chemical transformations. In biological systems, scandium ions can interact with proteins and enzymes, potentially affecting their structure and function .
Comparison with Similar Compounds
Diammonium scandium pentanitrate can be compared with other similar compounds, such as:
Diammonium yttrium pentanitrate: Similar in structure but contains yttrium instead of scandium. It has different catalytic and material properties.
Diammonium lanthanum pentanitrate: Contains lanthanum, another rare earth metal, and exhibits distinct chemical reactivity and applications.
Diammonium aluminum pentanitrate: Contains aluminum and is used in different industrial applications due to aluminum’s unique properties.
Uniqueness: this compound is unique due to the specific properties of scandium, such as its small ionic radius and high charge density, which contribute to its effectiveness in catalytic and material applications .
Properties
CAS No. |
93893-18-6 |
|---|---|
Molecular Formula |
H8N7O15Sc |
Molecular Weight |
391.06 g/mol |
IUPAC Name |
diazanium;scandium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Sc/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
InChI Key |
RLHMPSXCOOXJEG-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


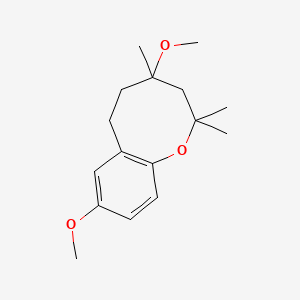
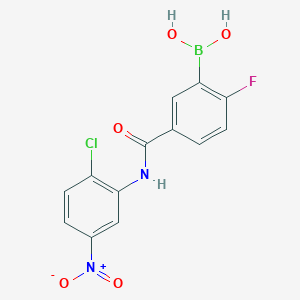
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
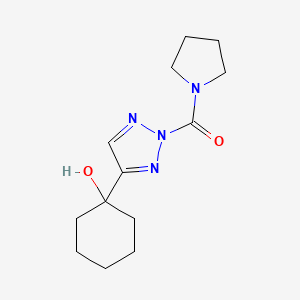
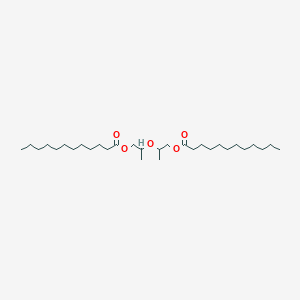


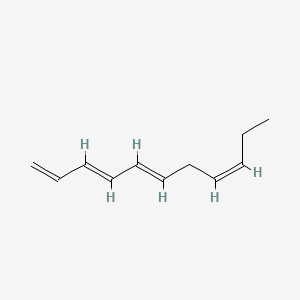
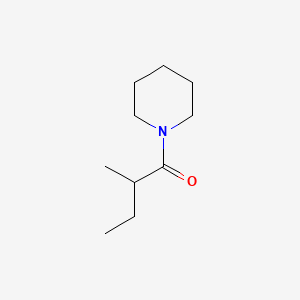

![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
